![molecular formula C25H28BNO2 B3115420 Diphenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine CAS No. 2096338-53-1](/img/structure/B3115420.png)

Diphenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine

Übersicht

Beschreibung

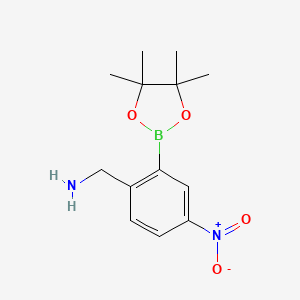

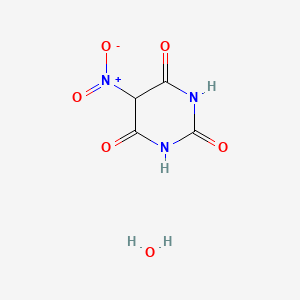

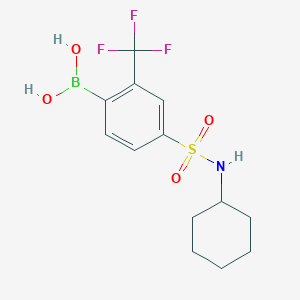

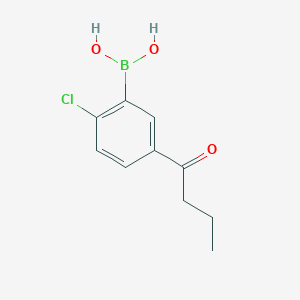

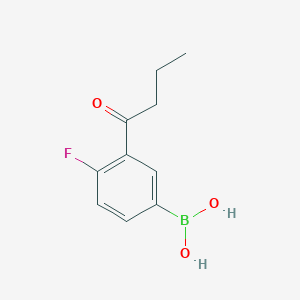

“Diphenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine” is an organic compound that contains a boronic acid ester functional group . It is a solid substance with a molecular formula of C24H26BNO2 .

Synthesis Analysis

The synthesis of this compound involves a nucleophilic substitution reaction . The compound is obtained by the reaction of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The compound has a molecular weight of 371.28 .Chemical Reactions Analysis

This compound can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity . It is an electron-rich boronic acid ester that can also be used in protodeboronation .Physical And Chemical Properties Analysis

The compound is a white to light yellow powder or crystal . It has a melting point of 93-98 °C and a predicted boiling point of 495.8±28.0 °C . The predicted density is 1.12±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

ROS-Responsive Nanoparticles for Periodontitis Treatment: In a recent study, researchers developed a reactive oxygen species (ROS)-responsive drug delivery system by modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP) . They encapsulated curcumin (CUR) within this system to create curcumin-loaded nanoparticles (HA@CUR NPs) . Here’s how it works:

This innovative drug delivery system shows promise for treating periodontitis , an inflammatory disease affecting dental tissues. It addresses the limitations of conventional treatments by targeting inflammation and ROS .

Organic Synthesis

Protodeboronation Reactions: Phenylboronic acid pinacol ester serves as a valuable building block in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation (removing the boron group) remains less explored. Researchers have reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This reaction expands the synthetic toolbox for creating diverse organic compounds.

Cross-Coupling Reactions

Suzuki–Miyaura Coupling: Boron reagents play a crucial role in Suzuki–Miyaura coupling , a powerful cross-coupling reaction. This method allows the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. Phenylboronic acid pinacol ester is a commonly used boron reagent in this context . The broad applicability, mild reaction conditions, and functional group tolerance make Suzuki–Miyaura coupling a versatile tool in organic synthesis.

Safety and Hazards

The compound is classified as a warning under the GHS system. It may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation or eye irritation persists .

Zukünftige Richtungen

The compound may be used to synthesize 4-(2,2′ -bithiophen-5-yl)- 5-phenylpyrimidine for potential usage in the development of sensing devices for the detection of nitroaromatic explosives . It can also be used in the synthesis of oligothiophene (electron donating group) for the fabrication of dye-sensitized solar cells (DSSCs) .

Wirkmechanismus

Target of Action

The primary target of 4-(Diphenylaminomethyl)benzeneboronic acid pinacol ester, also known as Diphenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine, is the transition metal catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .

Mode of Action

The compound interacts with its target by acting as an organoboron reagent . In the Suzuki-Miyaura cross-coupling reaction, the boronic acid moiety of the compound undergoes transmetalation with the transition metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond, linking the two coupling partners .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . The downstream effects of this pathway include the formation of biaryl compounds, which are common structural motifs in many biologically active compounds and natural products .

Pharmacokinetics

Its solubility in organic solvents such as dichloromethane, dimethyl sulfoxide, and ether can impact its availability for reactions.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of complex organic molecules, including biaryl compounds .

Action Environment

The efficacy and stability of the compound’s action in the Suzuki-Miyaura cross-coupling reaction can be influenced by various environmental factors. These include the choice of solvent, the presence of a base, the temperature, and the specific transition metal catalyst used . The compound is typically stored at room temperature in a cool, dry place to maintain its stability.

Eigenschaften

IUPAC Name |

N-phenyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28BNO2/c1-24(2)25(3,4)29-26(28-24)21-17-15-20(16-18-21)19-27(22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-18H,19H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILAXDZBCWOJRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901133217 | |

| Record name | Benzenemethanamine, N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901133217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine | |

CAS RN |

2096338-53-1 | |

| Record name | Benzenemethanamine, N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096338-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901133217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B3115359.png)

![2-[2-(Bromomethyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3115410.png)